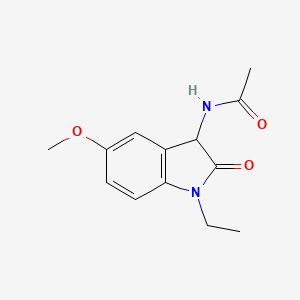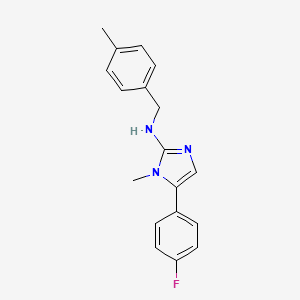![molecular formula C17H14Br3N3O B11565970 N'-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11565970.png)
N'-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a phenylprop-2-enylidene group and a tribromophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of 3-phenylprop-2-en-1-ylidene with 2,4,6-tribromophenylamine in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions, often requiring specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react over a specified period. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or commercialization.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve specific temperatures, pressures, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions under which it is carried out. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of products depending on the substituents involved.
Scientific Research Applications
N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
- (E)-3-Phenylprop-2-enal
- (1E,2E)-N,3-Diphenyl-2-propen-1-imine
Uniqueness
N’-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14Br3N3O |
|---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-2-(2,4,6-tribromoanilino)acetamide |
InChI |
InChI=1S/C17H14Br3N3O/c18-13-9-14(19)17(15(20)10-13)21-11-16(24)23-22-8-4-7-12-5-2-1-3-6-12/h1-10,21H,11H2,(H,23,24)/b7-4+,22-8+ |
InChI Key |
UYPBXCHDBZLOBP-RPOCDWGESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-phenyl-3-[4-(propan-2-yl)phenyl]-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11565897.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B11565899.png)

![4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11565905.png)
![N-({N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11565914.png)
![2-methyl-8-(4-methylphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11565919.png)


![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B11565946.png)
![N-(3-chloro-4-fluorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565951.png)
![3-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11565957.png)
![N-(4-methoxyphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565965.png)
![N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11565978.png)
![N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565990.png)
